



## Application Note: In Vitro Dissolution Studies of Azilsartan Medoxomil Tablets

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Azilsartan medoxomil is an angiotensin II receptor blocker used for the treatment of hypertension.[1][2][3] As a poorly water-soluble drug, the in vitro dissolution rate of azilsartan medoxomil from its tablet formulation is a critical quality attribute that can influence its in vivo bioavailability.[1][4] This application note provides detailed protocols for conducting in vitro dissolution studies of azilsartan medoxomil tablets, along with data presentation guidelines to ensure clarity and comparability of results. The methodologies described are based on established pharmacopeial methods and findings from various research studies.

# Experimental Protocols Protocol 1: USP Apparatus 2 (Paddle) Method

This is a commonly employed method for azilsartan medoxomil tablets and is referenced in FDA documentation.[3][5]

- 1. Materials and Equipment:
- Dissolution Test Apparatus (USP Apparatus 2 Paddle)
- Water bath with heater and circulator
- Dissolution vessels (900 mL capacity)
- Paddles

#### Methodological & Application





- · Volumetric flasks and pipettes
- Syringes and syringe filters (0.45 μm)
- UV-Vis Spectrophotometer or HPLC system
- · Azilsartan medoxomil reference standard
- Reagents for dissolution medium preparation (e.g., potassium dihydrogen phosphate, sodium hydroxide)
- Azilsartan Kamedoxomil tablets (Test and Reference Listed Drug)[6]
- 2. Dissolution Medium Preparation (Phosphate Buffer, pH 7.8):
- Prepare a suitable volume of phosphate buffer and adjust the pH to 7.8 using an appropriate acid or base (e.g., phosphoric acid or sodium hydroxide).
- Deaerate the medium before use.[5]
- 3. Dissolution Test Parameters:
- Apparatus: USP Apparatus 2 (Paddle)[3][5]
- Dissolution Medium: 900 mL of Phosphate Buffer, pH 7.8[3][5][7][8]
- Temperature:  $37 \pm 0.5^{\circ}C[5][7]$
- Paddle Speed: 50 rpm[3][5][7]
- Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes[5]
- Number of Units: 12 dosage units each of the test and reference products[6][9]
- 4. Procedure:
- Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to 37 ± 0.5°C.
- Place one azilsartan medoxomil tablet into each vessel.
- Start the apparatus and withdraw samples (e.g., 10 mL) at the specified time points.
- Filter the samples immediately through a 0.45 μm syringe filter.
- Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
- Dilute the filtered samples with the dissolution medium to a suitable concentration for analysis.
- 5. Analysis (UV-Vis Spectrophotometry):
- Prepare a standard solution of azilsartan medoxomil in the dissolution medium.



- Measure the absorbance of the standard and sample solutions at a wavelength of 248 nm.[1]
   [4]
- Calculate the percentage of drug dissolved at each time point.

## Protocol 2: USP Apparatus 1 (Basket) Method for Modified Formulations

This method is often used for evaluating formulations designed to enhance dissolution, such as solid dispersions.[1]

- 1. Materials and Equipment:
- Same as Protocol 1, but with USP Apparatus 1 (Basket) assembly.
- 2. Dissolution Medium Preparation (0.1N HCl):
- Prepare a suitable volume of 0.1N Hydrochloric Acid.
- Deaerate the medium before use.
- 3. Dissolution Test Parameters:
- Apparatus: USP Apparatus 1 (Basket)[1]
- Dissolution Medium: 900 mL of 0.1N HCl[1]
- Temperature:  $37 \pm 0.5$ °C[1]
- Rotation Speed: 100 rpm[1]
- Sampling Times: 10, 20, 30, 45, and 60 minutes.
- Number of Units: At least 3 tablets for each formulation.[1]
- 4. Procedure:
- Follow the same general procedure as Protocol 1, placing one tablet in each basket.
- 5. Analysis (UV-Vis Spectrophotometry):
- Follow the same analytical procedure as Protocol 1, using 0.1N HCl as the blank and diluent.
   The analytical wavelength remains 248 nm.[1]

#### **Data Presentation**



Quantitative data from dissolution studies should be summarized in a clear and structured tabular format to facilitate comparison between different formulations or against a reference product.

Table 1: Comparative Dissolution Profile of Azilsartan Medoxomil Tablets in Phosphate Buffer (pH 7.8)

| Time (minutes) | % Drug Dissolved - Test<br>Product (Mean ± SD, n=12) | % Drug Dissolved -<br>Reference Product (Mean ±<br>SD, n=12) |
|----------------|------------------------------------------------------|--------------------------------------------------------------|
| 5              | _                                                    |                                                              |
| 10             | _                                                    |                                                              |
| 15             | _                                                    |                                                              |
| 20             | _                                                    |                                                              |
| 30             | _                                                    |                                                              |
| 45             | _                                                    |                                                              |
| 60             | _                                                    |                                                              |

Table 2: Dissolution Profile of Azilsartan Medoxomil Formulations in 0.1N HCl

| Time (minutes) | % Drug Dissolved -<br>Formulation A<br>(Mean ± SD, n=3) | % Drug Dissolved -<br>Formulation B<br>(Mean ± SD, n=3) | % Drug Dissolved -<br>Pure Drug (Mean ±<br>SD, n=3) |
|----------------|---------------------------------------------------------|---------------------------------------------------------|-----------------------------------------------------|
| 10             | _                                                       |                                                         |                                                     |
| 20             | _                                                       |                                                         |                                                     |
| 30             | _                                                       |                                                         |                                                     |
| 45             | _                                                       |                                                         |                                                     |
| 60             |                                                         |                                                         |                                                     |



#### **Visualization**

A diagrammatic representation of the experimental workflow can aid in understanding the sequence of operations in the dissolution testing process.



Click to download full resolution via product page

Caption: Experimental workflow for in vitro dissolution testing of tablets.

#### Conclusion

The provided protocols and data presentation formats offer a standardized approach to the in vitro dissolution testing of azilsartan medoxomil tablets. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for formulation development, quality control, and regulatory submissions. For abbreviated new drug applications (ANDAs), it is recommended to consult the FDA's Dissolution Methods database for the most current information.[6][9][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pkheartjournal.com [pkheartjournal.com]
- 5. WO2019130277A1 Pharmaceutical formulations of azilsartan medoxomil Google Patents [patents.google.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. journalijar.com [journalijar.com]
- 8. impactfactor.org [impactfactor.org]
- 9. pharmadesk.com [pharmadesk.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Note: In Vitro Dissolution Studies of Azilsartan Medoxomil Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666441#in-vitro-dissolution-studies-of-azilsartan-kamedoxomil-tablets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com